molecular formula C14H18FN3O B7455901 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide

4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide

Cat. No. B7455901
M. Wt: 263.31 g/mol
InChI Key: HTSQIDAQRKCIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as FP-PEA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it an interesting subject for further investigation.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increased dopamine activity has been linked to various physiological and biochemical effects.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including an increase in locomotor activity, an increase in heart rate, and an increase in blood pressure. It has also been shown to have anxiogenic effects, which may be useful in the study of anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments include its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes in the brain. However, the limitations of using 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide include its potential for abuse, which may make it difficult to obtain regulatory approval for its use in research.

Future Directions

There are several future directions for the study of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide. One potential area of research is the development of new treatments for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is the study of the long-term effects of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide on dopamine-related processes in the brain, which may have implications for drug abuse and addiction. Additionally, further investigation into the anxiogenic effects of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide may lead to the development of new treatments for anxiety disorders.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide can be achieved through various methods, including the reaction of 4-fluorobenzaldehyde with propargylamine, followed by the reaction of the resulting compound with piperazine. Another method involves the reaction of 4-fluoroacetophenone with propargylamine, followed by the reaction of the resulting compound with piperazine.

Scientific Research Applications

4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. This makes it a potential candidate for the development of new treatments for various neurological disorders.

properties

IUPAC Name

4-(4-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-5-3-12(15)4-6-13/h2-6H,1,7-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSQIDAQRKCIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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